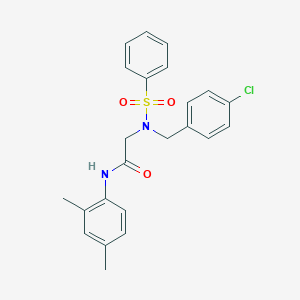![molecular formula C20H17ClN2O4S B301029 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301029.png)
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as CMMDCA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In studies on its anti-inflammatory properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB signaling pathway. In studies on its anti-tumor properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have various biochemical and physiological effects. In studies on its anti-inflammatory properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to reduce inflammation and oxidative stress. In studies on its anti-tumor properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In studies on its antifungal properties, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to inhibit the growth of various fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments is its relatively simple synthesis method. Another advantage is its potential applications in various fields. One limitation is the lack of understanding of its mechanism of action. Another limitation is the lack of studies on its potential side effects.
Future Directions
Of research for 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid include further studies on its mechanism of action, potential side effects, and applications in various fields. In medicine, further studies on its potential use in the treatment of Alzheimer's disease and cancer are needed. In agriculture, further studies on its potential use as a pesticide are needed. In material science, further studies on its potential use in the development of new materials are needed.
Conclusion:
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-tumor, and antifungal properties. Further studies are needed to fully understand its mechanism of action, potential side effects, and applications in various fields.
Synthesis Methods
The synthesis of 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-mercapto-3-methyl-4-oxo-1,3-thiazolidine in the presence of 4-methoxy-3-methylbenzaldehyde. The resulting product is then treated with hydrochloric acid to obtain 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid.
Scientific Research Applications
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have antifungal properties and has been studied for its potential use as a pesticide. In material science, 2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been studied for its potential use in the development of new materials.
properties
Product Name |
2-Chloro-5-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid |
|---|---|
Molecular Formula |
C20H17ClN2O4S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-chloro-5-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11-8-12(4-7-16(11)27-3)9-17-18(24)23(2)20(28-17)22-13-5-6-15(21)14(10-13)19(25)26/h4-10H,1-3H3,(H,25,26)/b17-9-,22-20? |
InChI Key |
UJDDEONMKLVXFV-AXUMHFPESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
